Taxifolin 3-O-bata-xylopyranoside
Description
Classification and Chemical Nature of Taxifolin (B1681242) 3-O-beta-D-xylopyranoside
Taxifolin 3-O-beta-D-xylopyranoside belongs to the broad class of natural products known as polyphenols. More specifically, it is classified as a flavonoid, and within this family, it is categorized as a flavanonol glycoside. The core structure is taxifolin, also known as dihydroquercetin, which is a type of flavanonol characterized by a 3-hydroxy-2,3-dihydro-2-phenylchromen-4-one backbone. hrpub.org
The defining feature of this compound is the glycosidic bond at the C3 position of the taxifolin molecule. A beta-D-xylopyranosyl residue, a five-carbon sugar (xylose), is attached at this position. chemicalbook.com This glycosidic linkage significantly impacts the molecule's properties, such as its solubility, when compared to its aglycone form, taxifolin.
Chemically, it is described as a tetrahydroxyflavanone and a monosaccharide derivative. chemicalbook.com The stereochemistry is also a critical aspect of its identity, with different stereoisomers possible. The systematic IUPAC name, which precisely describes its three-dimensional structure, for one of its common isomers is (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₀O₁₁ | biosynth.com |
| Molecular Weight | 436.4 g/mol | biosynth.com |
| Classification | Polyphenol, Flavonoid, Flavanonol glycoside | |
| Aglycone | Taxifolin (Dihydroquercetin) | |
| Sugar Moiety | beta-D-xylopyranose | chemicalbook.com |
| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one | nih.gov |
Natural Occurrence and Botanical Sources of Taxifolin 3-O-beta-D-xylopyranoside
This flavonoid glycoside has been identified and isolated from several plant species. Early research reported its discovery in Thujopsis dolabrata, a tree in the cypress family (Cupressaceae). nih.gov Further studies have confirmed its presence in other botanical sources.
For instance, Taxifolin 3-O-beta-D-xylopyranoside has been isolated from Pyrola elliptica. chemicalbook.commedchemexpress.com It has also been reported in Rosa canina (dog rose). nih.gov The aglycone, taxifolin, is more widespread and can be found in conifers like Siberian larch (Larix sibirica), Chir pine (Pinus roxburghii), and deodar cedar (Cedrus deodara), as well as in milk thistle (Silybum marianum) and red onions. hrpub.orgwikipedia.org While the aglycone is common, the specific xyloside conjugate appears in a more limited range of plants. The presence of taxifolin in red rice bran has also been documented. nih.gov
Biosynthetic Pathways and Metabolic Intermediates Related to Taxifolin 3-O-beta-D-xylopyranoside
The biosynthesis of Taxifolin 3-O-beta-D-xylopyranoside is a multi-step process that begins with the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. nih.govmdpi.com
The pathway initiates with the amino acid L-phenylalanine. hrpub.org Through a series of enzymatic reactions, phenylalanine is converted into p-coumaroyl-CoA. nih.gov This intermediate, along with malonyl-CoA, serves as a precursor for the synthesis of the flavonoid skeleton. nih.gov Key enzymes such as chalcone synthase (CHS) and chalcone isomerase (CHI) are involved in producing the flavanone (B1672756) naringenin. researchgate.net
Naringenin is then hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. hrpub.org Further hydroxylation of dihydrokaempferol at the 3'-position by flavonoid 3'-hydroxylase (F3'H) yields the aglycone taxifolin (dihydroquercetin). hrpub.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15+,17-,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSPRKDZNYSFRL-ARLBNVOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical and Quantification Methodologies for Taxifolin 3 O Beta D Xylopyranoside
High-Performance Liquid Chromatography (HPLC) Based Techniques
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying individual components in a mixture. scielo.br For flavonoids like Taxifolin (B1681242) 3-O-beta-D-xylopyranoside, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net This method utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase, allowing for effective separation based on hydrophobicity. phcogres.comresearchgate.net
The separation is typically achieved using a gradient elution, where the composition of the mobile phase is varied over time to enhance resolution. mdpi.com A common mobile phase consists of a mixture of an aqueous solvent (often with an acid modifier like formic or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netmdpi.comkoreascience.kr Detection is frequently performed using a photodiode array (PDA) or UV-Vis detector, with the maximum absorbance for taxifolin and its derivatives observed around 288-290 nm. scielo.brmdpi.com
Several studies have developed and optimized HPLC methods for the quantification of taxifolin and its glycosides in various plant extracts. scielo.brphcogres.com For instance, an HPLC-PDA method was developed to quantify taxifolin in the bark extract of Pinus pinaster, utilizing a C18 column and a gradient mobile phase of 0.1% formic acid in water and acetonitrile. researchgate.net Similarly, a rapid RP-HPLC method was established for the simultaneous quantification of taxifolin and taxifolin-3-O-rhamnoside, using a C18 column with a methanol and water mobile phase. phcogres.com These established methods provide a strong foundation for developing specific protocols for Taxifolin 3-O-beta-D-xylopyranoside.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Analyte(s) | Taxifolin scielo.br | Taxifolin & Taxifolin-3-O-rhamnoside phcogres.com | Taxifolin Diastereomers mdpi.com |
| Stationary Phase (Column) | C18 (250 × 4.6 mm, 5 µm) researchgate.net | C18 (150 mm x 4.6 mm, 5µm) phcogres.com | Biphenyl column mdpi.com |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile (Gradient) researchgate.net | Methanol: Water (70:30 v/v) phcogres.com | A: 0.1% Formic acid in Water B: 0.2% Formic acid in Methanol (Gradient) mdpi.com |
| Flow Rate | Not Specified | 1.0 mL/min phcogres.com | 0.65 mL/min mdpi.com |
| Detection Wavelength | 288 nm researchgate.net | 254 nm phcogres.com | 290 nm mdpi.com |
| Temperature | 40 °C researchgate.net | Not Specified | 60 °C mdpi.com |
Mass Spectrometry (MS) Based Techniques (e.g., ESI-MS, LC-MS/MS, UHPLC-MS/MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scielo.org.pe When coupled with a separation technique like HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC), it provides a high degree of sensitivity and selectivity for identifying and characterizing compounds in complex mixtures. scielo.org.penih.gov Techniques such as LC-MS, LC-MS/MS, and UHPLC-MS/MS are invaluable for the analysis of flavonoids. scilit.comnih.gov
Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids, as it minimizes fragmentation and typically produces a prominent quasi-molecular ion peak, such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. mdpi.comscielo.org.pe For Taxifolin 3-O-beta-D-xylopyranoside (Molecular Formula: C₂₀H₂₀O₁₁; Exact Mass: 436.100561 g/mol ), the expected [M-H]⁻ ion would be at m/z 435.09328. spectrabase.comuni.lu
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the precursor ion and analyzing the resulting product ions. This fragmentation pattern is often characteristic of the compound's structure. For flavonoid glycosides, a common fragmentation pathway involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the aglycone (in this case, taxifolin, m/z 303) and a neutral loss corresponding to the sugar moiety (xylosyl group). mdpi.com UHPLC, an advancement of HPLC, uses smaller particle size columns to achieve higher resolution, faster analysis times, and increased sensitivity, making UHPLC-MS/MS a particularly potent tool for flavonoid analysis. nih.govnih.gov
| Compound | Ionization Mode | Adduct/Fragment | Predicted m/z | Observed m/z |
|---|---|---|---|---|
| Taxifolin 3-O-beta-D-xylopyranoside | Negative ESI | [M-H]⁻ | 435.09328 uni.lu | N/A |
| Taxifolin 3-O-beta-D-xylopyranoside | Positive ESI | [M+H]⁺ | 437.10784 uni.lu | N/A |
| Taxifolin 3-O-beta-D-xylopyranoside | Positive ESI | [M+Na]⁺ | 459.08978 uni.lu | N/A |
| Taxifolin-3-O-arabinopyranoside | Negative ESI | [M-H]⁻ | N/A | 435.1 koreascience.kr |
| Taxifolin (Aglycone) | Negative ESI | [M-H]⁻ | 303.0514 mdpi.com | 303 mdpi.com |
Method Validation and Performance Parameters (e.g., Linearity, Precision, Accuracy, LOD, LOQ, Ruggedness, Robustness)
To ensure that an analytical method is reliable, accurate, and suitable for its intended purpose, it must undergo a rigorous validation process. researchgate.net This involves evaluating several key performance parameters as defined by international guidelines.
Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. phcogres.com It is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, with values greater than 0.99 being desirable. scielo.br
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. scielo.br It is usually expressed as the relative standard deviation (RSD), with values ≤ 5% often considered acceptable. scielo.br Precision is evaluated at different levels, including intra-day (repeatability) and inter-day (intermediate precision). scielo.br
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. phcogres.com It is often determined through recovery studies, where a known amount of pure analyte is added to a sample matrix and then analyzed. scielo.br The percentage of recovery is calculated, with values typically in the range of 97-102% indicating good accuracy. phcogres.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. researchgate.net The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy under the stated experimental conditions. phcogres.comresearchgate.net These parameters define the sensitivity of the method.
Ruggedness and Robustness: Ruggedness evaluates the method's reproducibility under varied conditions, such as using different analysts, instruments, or reagents. researchgate.netphcogres.com Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate), providing an indication of its reliability during normal usage. researchgate.netphcogres.com
| Parameter | Study 1 (Taxifolin) scielo.br | Study 2 (Taxifolin-3-O-rhamnoside) phcogres.com | Study 3 (Taxifolin-3-O-arabinopyranoside) researchgate.net |
|---|---|---|---|
| Linearity (R²) | 0.9965 | > 0.9941 | 0.9997 |
| Precision (RSD %) | 3.46 - 3.62% | < 2% | Not Specified |
| Accuracy (Recovery %) | 98.23% | 97 - 102.1% | Not Specified |
| LOD | 6.52 µg/mL | 0.077 µg/mL | 9.760 ppm |
| LOQ | 21.70 µg/mL | 0.234 µg/mL | 29.575 ppm |
Biological Activities and Mechanistic Investigations of Taxifolin 3 O Beta D Xylopyranoside
Antioxidant Mechanisms of Taxifolin (B1681242) 3-O-beta-D-xylopyranoside
General statements in scientific literature suggest that Taxifolin 3-O-beta-D-xylopyranoside contributes to antioxidant defense systems.
Free Radical Scavenging Activity
Mitigation of Oxidative Stress and Enzyme Modulation (e.g., Xanthine Oxidase, Superoxide (B77818) Dismutase, Catalase, Glutathione Peroxidase)
It has been broadly indicated that Taxifolin 3-O-beta-D-xylopyranoside may enhance the activity of antioxidant enzymes. These enzymes are crucial for cellular defense against oxidative damage. For instance, Superoxide Dismutase (SOD) converts superoxide radicals to hydrogen peroxide, which is then detoxified by Catalase (CAT) and Glutathione Peroxidase (GPx). Xanthine Oxidase is an enzyme that can produce superoxide radicals, and its inhibition is a target for reducing oxidative stress. Despite these general assertions, specific research demonstrating the direct modulatory effects of Taxifolin 3-O-beta-D-xylopyranoside on these enzymes, including inhibitory concentrations (IC50) or activation data, is not present in the reviewed literature.
Cellular Reactive Oxygen Species (ROS) Regulation
Consistent with its proposed antioxidant activity, Taxifolin 3-O-beta-D-xylopyranoside is thought to play a role in regulating cellular levels of reactive oxygen species (ROS). By scavenging free radicals and potentially modulating antioxidant enzymes, the compound could help maintain cellular redox homeostasis. However, specific studies employing cellular models to investigate the direct impact of Taxifolin 3-O-beta-D-xylopyranoside on intracellular ROS production are lacking.
Anti-Inflammatory Modulations by Taxifolin 3-O-beta-D-xylopyranoside
The anti-inflammatory potential of Taxifolin 3-O-beta-D-xylopyranoside has been suggested, a common trait among flavonoids.
Inhibition of Pro-inflammatory Mediators (e.g., Interleukin-1β, Interleukin-6, Tumor Necrosis Factor-α, Prostaglandin E2, Nitric Oxide)
There are general claims that Taxifolin 3-O-beta-D-xylopyranoside can inhibit pro-inflammatory cytokines. These signaling molecules, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), are key drivers of the inflammatory response. Prostaglandin E2 and Nitric Oxide (NO) are other critical mediators of inflammation. While the inhibition of such mediators is a plausible mechanism for the anti-inflammatory effects of this compound, specific experimental evidence detailing the extent of this inhibition by Taxifolin 3-O-beta-D-xylopyranoside is not available in the current body of scientific literature.
Modulation of Key Inflammatory Enzymes (e.g., Inducible Nitric Oxide Synthase, Cyclooxygenase-2)
The modulation of key inflammatory enzymes is a primary mechanism by which anti-inflammatory compounds exert their effects. Inducible Nitric Oxide Synthase (iNOS) is responsible for the production of large amounts of NO during inflammation, and Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins. Some sources suggest that Taxifolin 3-O-beta-D-xylopyranoside may inhibit COX-2. However, dedicated studies providing quantitative data on the inhibitory activity of Taxifolin 3-O-beta-D-xylopyranoside against iNOS and COX-2 are absent from the reviewed scientific reports.
Signaling Pathway Inhibition (e.g., NF-κB Pathway, MAPK Signaling Pathway)
Taxifolin 3-O-beta-D-xylopyranoside, a flavanonol glycoside, demonstrates significant anti-inflammatory effects through the modulation of key signaling pathways. While much of the detailed research has been conducted on its aglycone, taxifolin, the glycoside form is also recognized for its inhibitory activities.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Studies on the parent compound, taxifolin, have shown its ability to inhibit NF-κB activation. nih.govnih.gov This inhibition prevents the transcription of pro-inflammatory genes. Taxifolin has been observed to curb NF-κB-mediated Wnt/β-catenin signaling in the context of colon carcinogenesis. nih.gov It achieves this by down-regulating inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2). nih.govnih.gov This action highlights its potential in managing inflammatory conditions.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical cascade involved in cellular responses to a variety of external stimuli, including inflammation. Research has demonstrated that taxifolin can attenuate inflammatory responses by suppressing the MAPK signaling pathway. nih.govnih.gov In lipopolysaccharide (LPS)-induced RAW264.7 cells, taxifolin treatment led to a significant down-regulation of the phosphorylation levels of the MAPK pathway proteins. nih.govresearchgate.net This resulted in reduced mRNA and protein levels of inflammatory markers like inducible nitric oxide synthase (iNOS), vascular endothelial growth factor (VEGF), and COX-2. nih.govnih.gov In silico analyses further support that taxifolin can form stable combinations with proteins in the MAPK pathway, although its regulatory effects may not be exclusively through this pathway. nih.govresearchgate.net
Dendritic Cell-Mediated Immune Response Inhibition
Dendritic cells (DCs) are potent antigen-presenting cells that are pivotal in initiating and shaping adaptive immune responses. The modulation of DC function is a key strategy for controlling immune-mediated diseases.
Research has specifically investigated the effect of a taxifolin glycoside on dendritic cells. In a study using DCs isolated from mouse bone marrow and spleen, treatment with taxifolin glycoside was shown to inhibit responses stimulated by microbial products like lipopolysaccharide (LPS) and lipoteichoic acid, as well as the pro-inflammatory cytokine Interleukin-1beta (IL-1β). nih.gov The inhibitory effects were dose-dependent and manifested as a significant reduction in:
The production of key cytokines such as IL-12 p70 and TNF-α. nih.gov
The formation of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov
The elevation of intracellular calcium (Ca2+) levels. nih.gov
These findings strongly suggest that taxifolin glycoside can exert an inhibitory effect against DC-mediated immune responses, highlighting its immunomodulatory potential. nih.gov While the generation and maintenance of DC progenitors in the bone marrow are not solely dependent on signals like FMS-like tyrosine kinase 3 (Flt3), the regulation of mature DC function in peripheral tissues is crucial for immune homeostasis. nih.gov
Anti-Proliferative and Chemopreventive Activities of Taxifolin 3-O-beta-D-xylopyranoside
Inhibition of Cancer Cell Lipogenesis and Fatty Acid Synthase
Emerging evidence suggests that flavonoids, including taxifolin and its derivatives, can target metabolic pathways that are crucial for cancer cell proliferation. One such pathway is de novo lipogenesis, the process of synthesizing fatty acids, which is often upregulated in cancer cells to support rapid growth and membrane production.
While direct studies on Taxifolin 3-O-beta-D-xylopyranoside are limited in this specific area, research on the parent compound, taxifolin, indicates it can prevent the growth and metastasis of tumor cells by inhibiting fatty acid synthesis. researchgate.net This mechanism is considered a key part of its anti-proliferative and chemopreventive activities. The inhibition of enzymes like fatty acid synthase (FASN) disrupts the energy supply and structural components needed by cancer cells, leading to a slowdown in proliferation.
Regulation of Gene Expression via Antioxidant Response Element (ARE)-Dependent Mechanisms
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. nih.govmdpi.com Activation of this pathway leads to the transcription of a wide array of cytoprotective genes. nih.gov
Taxifolin has been identified as a potent activator of the Nrf2-ARE pathway. nih.govnih.gov Studies have shown that taxifolin can:
Induce ARE-luciferase activity in a dose-dependent manner. nih.gov
Upregulate the mRNA and protein levels of Nrf2 and its downstream target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.gov
Promote the nuclear translocation of Nrf2. nih.gov
This activation is not merely a response to oxidative stress but can also be regulated epigenetically. Research indicates that taxifolin can reduce the methylation level of CpG sites in the Nrf2 promoter, leading to its enhanced expression. nih.govresearchgate.net By activating this pathway, taxifolin and its glycosides enhance the cell's capacity to neutralize carcinogens and reactive oxygen species, contributing significantly to their chemopreventive effects. nih.govnih.gov
Table 1: Effect of Taxifolin on Nrf2-ARE Pathway Components
| Cell Line | Treatment | Effect | Reference |
| HepG2-C8 | Taxifolin (5-40 µM) | Induced ARE-luciferase activity | nih.gov |
| JB6 P+ | Taxifolin (10-40 µM) | Upregulated mRNA and protein levels of Nrf2, HO-1, NQO1 | nih.gov |
| JB6 P+ | Taxifolin | Reduced methylation of Nrf2 promoter | nih.gov |
Thioredoxin Reductase (TrxR) Inhibition and Quinone Reductase Activity
The cellular redox balance is critical for normal cell function, and its disruption can be a strategy for cancer therapy. Key enzymes in this system include Thioredoxin Reductase (TrxR) and Quinone Reductase (QR).
Taxifolin 3-O-beta-D-xylopyranoside has been implicated in the modulation of these critical enzymes. Its anticancer activity is suggested to involve the inhibition of thioredoxin reductase. TrxR is a key enzyme in the thioredoxin system, which is essential for DNA synthesis and defense against oxidative stress; its inhibition can lead to apoptosis in cancer cells.
Concurrently, the compound has been associated with the activation of quinone reductase. Quinone reductase (specifically NQO1, a target of the Nrf2 pathway mentioned previously) is a phase II detoxification enzyme that protects cells against electrophiles and oxidants by catalyzing their two-electron reduction, a detoxification process. The dual action of inhibiting TrxR and activating QR highlights a sophisticated mechanism for inducing apoptosis in cancer cells while protecting normal cells.
Overexpression of P-glycoprotein Modulation for Chemoresistance
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a primary cause. nih.govnih.gov Modulators of P-gp can restore the efficacy of chemotherapeutic drugs.
Research has identified the aglycone, taxifolin, as a promising P-gp modulator. nih.govtmu.edu.tw Studies have demonstrated that taxifolin can:
Decrease the expression of the ABCB1 gene in a concentration-dependent manner. nih.govnih.gov
Inhibit the function of P-gp through an uncompetitive inhibition mechanism, reducing the efflux of chemotherapeutic agents like doxorubicin (B1662922) and rhodamine 123. nih.govnih.gov
Significantly resensitize MDR cancer cells to standard chemotherapies. nih.govtmu.edu.tw
Interestingly, taxifolin itself does not appear to be a substrate for P-gp. Instead, it seems to stimulate the ATPase activity of P-gp, which paradoxically leads to the inhibition of the pump's efflux function. nih.gov This suggests that taxifolin could be developed as a synergistic agent to overcome chemoresistance in the treatment of MDR cancers. nih.govnih.gov
Induction of Apoptosis in Various Cancer Cell Lines
The aglycone, taxifolin, has demonstrated the ability to induce apoptosis, or programmed cell death, in several types of cancer cells. This is a crucial mechanism for its potential anticancer activity. Studies have shown that taxifolin's pro-apoptotic effects are selective, primarily targeting cancer cells while having minimal impact on healthy cells. frontiersin.org
In colon cancer cells (HCT-116), taxifolin treatment has been shown to reduce cell viability and trigger apoptosis. acs.org Similarly, research on various cancer cell lines indicates that taxifolin can initiate apoptosis, often in a dose-dependent manner. nih.gov This induction of apoptosis is a key component of its observed anti-proliferative effects against a range of cancers, including those of the breast, colon, liver, and skin. nih.gov One of the proposed mechanisms for this activity is the inhibition of thioredoxin reductase (TrxR), an enzyme that, when inhibited, can lead to oxidative stress and trigger apoptosis in cancer cells. acs.org
Inhibition of Cancer Stemness and Sphere Formation (e.g., SOX2, OCT4, CD133)
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. The aglycone, taxifolin, has shown potential in targeting these cells by inhibiting their "stemness" characteristics.
In studies on non-small cell lung cancer (NSCLC) cell lines A549 and H1975, taxifolin demonstrated a dose-dependent ability to inhibit the formation of tumor spheres, a key characteristic of CSCs in vitro. nih.gov This was accompanied by a significant reduction in the protein expression of key stemness markers, including SOX2 (SRY-Box Transcription Factor 2) and OCT4 (Octamer-binding transcription factor 4). nih.govresearchgate.net Furthermore, taxifolin treatment decreased the population of cells positive for CD133, another widely recognized CSC surface marker. nih.gov The mechanism behind this activity is thought to involve the inactivation of the PI3K (Phosphoinositide 3-kinase) signaling pathway. nih.gov
| Cancer Cell Line | Effect of Taxifolin | Key Markers Modulated | Associated Pathway |
|---|---|---|---|
| A549 (Lung Cancer) | Inhibited sphere formation and stem-like properties. | SOX2 (decreased), OCT4 (decreased), CD133+ cells (reduced). | PI3K pathway (inactivated). |
| H1975 (Lung Cancer) | Inhibited sphere formation and stem-like properties. | SOX2 (decreased), OCT4 (decreased), CD133+ cells (reduced). | PI3K pathway (inactivated). |
Neuroprotective Actions of Taxifolin 3-O-beta-D-xylopyranoside
The neuroprotective potential of Taxifolin 3-O-beta-D-xylopyranoside is primarily inferred from studies on its aglycone, taxifolin, which has been investigated for its beneficial effects in the context of neurodegenerative diseases like Alzheimer's disease. frontiersin.org
Beta-Amyloid (Aβ) Production Reduction (e.g., Beta- and Gamma-Secretase Modulation)
A key pathological hallmark of Alzheimer's disease is the accumulation of beta-amyloid (Aβ) peptides, which are generated from the amyloid precursor protein (APP) through cleavage by enzymes known as beta-secretase (BACE1) and gamma-secretase. Research indicates that taxifolin can interfere with this process.
In a mouse model of cerebral amyloid angiopathy (CAA), a condition related to Alzheimer's disease, taxifolin was found to inhibit the production of Aβ within the brain. frontiersin.org The proposed mechanism for this effect is the suppression of the ApoE-ERK1/2-amyloid-β precursor protein axis, which is involved in the transcription and secretion of Aβ. frontiersin.org By downregulating this pathway, taxifolin effectively reduces the generation of pathogenic Aβ peptides. nih.gov
Beta-Amyloid (Aβ) Aggregation Inhibition and Disaggregation Promotion
Beyond reducing its production, taxifolin has also been shown to directly inhibit the aggregation of Aβ peptides into the toxic oligomers and fibrils that form plaques in the brain. This anti-aggregation effect is a significant area of its neuroprotective action.
In vitro studies using the thioflavin T fluorescence assay and transmission electron microscopy have confirmed that taxifolin significantly inhibits the formation of Aβ fibrils. nih.gov It has been shown to prevent the assembly of Aβ oligomers, which are considered highly neurotoxic. frontiersin.org This activity is attributed to taxifolin's ability to divert the aggregation pathway towards the formation of non-toxic, off-pathway aggregates, thereby neutralizing the harmful species.
| Activity | Mechanism/Effect | Model System |
|---|---|---|
| Aβ Production Reduction | Suppression of the ApoE-ERK1/2-APP axis. | Mouse model of cerebral amyloid angiopathy. |
| Aβ Aggregation Inhibition | Inhibits Aβ fibril and oligomer formation. | In vitro assays and mouse models. |
Other Biological System Modulations by Taxifolin 3-O-beta-D-xylopyranoside
Regulation of Intestinal Flora
The gut microbiome plays a critical role in human health, and its modulation is an emerging therapeutic strategy. As a glycoside, Taxifolin 3-O-beta-D-xylopyranoside is likely to interact with and be metabolized by gut bacteria. Studies on its aglycone, taxifolin, have demonstrated significant effects on the composition and function of the intestinal flora.
In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, dietary supplementation with taxifolin was found to restore the balance of the gut microbiota. nih.gov Specifically, it was observed to reverse the DSS-induced increase in Bacteroidetes and decrease in Firmicutes at the phylum level. At the species level, taxifolin supplementation led to a decrease in the abundance of potentially pathogenic bacteria like Clostridium ramosum and an increase in beneficial bacteria such as Gemmiger formicilis. nih.gov These changes in the microbiota composition were associated with a reduction in intestinal inflammation, suggesting that the regulation of intestinal flora is a key mechanism of its beneficial effects on gut health.
Adiponectin Receptor 2 (AdipoR2) Agonism
Currently, there is a notable lack of specific research findings in publicly available scientific literature regarding the agonistic activity of Taxifolin 3-O-beta-D-xylopyranoside on the Adiponectin Receptor 2 (AdipoR2). While the broader class of flavonoids, to which this compound belongs, is known for a wide range of biological activities, direct evidence of interaction with AdipoR2 by this specific xyloside is not documented. Future research may explore this potential interaction, given the known roles of other flavonoids in metabolic regulation.
Modulation of Carbohydrate Hydrolyzing Enzymes (e.g., Sucrase)
The modulatory effects of Taxifolin 3-O-beta-D-xylopyranoside on carbohydrate-hydrolyzing enzymes, particularly sucrase, are an area of interest for its potential health benefits. While direct studies on this specific glycoside are limited, research on its aglycone, taxifolin, provides valuable insights into its probable mechanism of action.
Research into the parent compound, taxifolin, has demonstrated inhibitory activity against α-glucosidase, an enzyme crucial for the digestion of carbohydrates. nih.gov One study investigating a panel of 44 flavonoids identified taxifolin as an inhibitor of α-glucosidase. nih.gov The inhibitory kinetics for taxifolin were analyzed, though specific IC50 values for the xyloside derivative were not provided in this context. nih.gov
Another study focused on the inhibitory effects of taxifolin on three digestive enzymes, including α-glucosidase and α-amylase, which are key players in carbohydrate breakdown. nih.gov It is important to note that while these findings for taxifolin are indicative, the glycosylation with a xylopyranoside moiety in Taxifolin 3-O-beta-D-xylopyranoside can significantly influence its biological activity, including its ability to inhibit enzymes like sucrase. The sugar attachment can affect the molecule's solubility, stability, and interaction with the active sites of enzymes.
A study on various flavonoids and their impact on human sucrase-isomaltase (SI) from Caco-2/TC7 cells highlighted that hydroxylation patterns on the flavonoid rings are crucial for inhibitory activity. nih.gov Although this study does not specifically name Taxifolin 3-O-beta-D-xylopyranoside, it underscores the importance of structural features in determining the inhibitory potential against human sucrase. nih.gov
Comparative Studies and Structure Activity Relationships of Taxifolin 3 O Beta D Xylopyranoside
Comparison with the Aglycone: Taxifolin (B1681242)
The fundamental difference between taxifolin 3-O-beta-D-xylopyranoside and its aglycone, taxifolin (also known as dihydroquercetin), lies in the substitution of a beta-D-xylopyranosyl group at the 3-position of the C-ring. This structural modification significantly alters the physicochemical properties of the molecule. The attachment of the xylose sugar unit increases the hydrophilicity of the compound compared to taxifolin. This change in solubility can, in turn, affect its metabolic stability and bioavailability.
In terms of biological activity, both taxifolin and its glycoside exhibit antioxidant properties. However, the nature and potency of their effects can differ. For instance, studies on a water-soluble form of taxifolin, aqua taxifolin (aqTAX), demonstrated that it was more effective at lower concentrations in inhibiting necrosis and late-stage apoptosis in cerebral cortex cells under ischemic conditions compared to taxifolin. mdpi.com While not a direct comparison with the xyloside, this highlights how modifications to the taxifolin structure can enhance certain biological effects.
Furthermore, research comparing taxifolin with other flavonoids like quercetin (B1663063) has shown that taxifolin may have a lower antioxidant activity in some contexts due to the saturation in its C-ring. nih.gov However, it has also been noted to possess significant quinone reductase activity and acts as a potential chemopreventive agent. nih.govwikipedia.org The addition of the xyloside group to taxifolin creates a molecule that primarily exhibits antimicrobial effects, whereas other xylosides, such as a triterpenoid (B12794562) xyloside, target viral proteins, suggesting the aglycone plays a key role in determining target specificity.
| Compound | Molecular Formula | Key Structural Difference | Notable Property Difference |
| Taxifolin 3-O-beta-D-xylopyranoside | C₂₀H₂₀O₁₁ | Presence of a beta-D-xylopyranosyl group at the 3-position. | Increased hydrophilicity compared to taxifolin. |
| Taxifolin (Dihydroquercetin) | C₁₅H₁₂O₇ | Lacks the sugar moiety at the 3-position. wikipedia.org | Less hydrophilic than its glycoside. |
Comparison with Other Taxifolin Glycosides and Derivatives
The biological activity of taxifolin can be significantly influenced by the type and position of the glycosidic linkage. For example, a study on zoospore attractants from Trachelospermum jasminoides identified both (2R,3R)-taxifolin 3-O-arabinoside and a novel (2S,3S)-taxifolin 3-O-arabinoside. nih.gov Interestingly, the (2S,3S) stereoisomer was not effective as a zoospore attractant, unlike the (2R,3R) form, highlighting the importance of stereochemistry in biological recognition. nih.gov
Other taxifolin glycosides have been isolated from various plant sources. For instance, (2S,3S)-(-)-Taxifolin-3-O-β-D-glucopyranoside has been found in the root-sprouts of Agrimonia pilosa, and (2R,3R)-taxifolin-3'-O-β-D-pyranoglucoside was isolated from the rhizome of Smilax glabra. wikipedia.org While direct comparative studies of the biological activities of all these glycosides are not extensively available, the diversity of these structures suggests a wide range of potential biological functions.
Comparisons with methylated derivatives of taxifolin have also been conducted. A study evaluating the anticancer potential of taxifolin and its methylated derivatives against HCT-116 colon cancer cells found that taxifolin itself, along with 7,3′-di-O-methyltaxifolin and 7-O-methyltaxifolin, produced significant reductions in cancer cell proliferation. nih.gov This suggests that both glycosylation and methylation can modulate the biological activity of the parent taxifolin molecule.
| Derivative | Source/Context | Key Finding |
| (2S,3S)-Taxifolin 3-O-arabinoside | Trachelospermum jasminoides | Ineffective as a zoospore attractant. nih.gov |
| (2R,3R)-Taxifolin 3-O-arabinoside | Trachelospermum jasminoides | Effective as a zoospore attractant. nih.gov |
| (2S,3S)-(-)-Taxifolin-3-O-β-D-glucopyranoside | Agrimonia pilosa | Isolated from root-sprouts. wikipedia.org |
| 7,3′-di-O-methyltaxifolin | Pulicaria jaubertii | Showed significant antiproliferative activity against HCT-116 cells. nih.gov |
| 7-O-methyltaxifolin | Pulicaria jaubertii | Showed significant antiproliferative activity against HCT-116 cells. nih.gov |
Structure-Activity Relationship (SAR) Investigations for Defined Biological Effects
The structure-activity relationship (SAR) of flavonoids is a complex field, and for taxifolin 3-O-beta-D-xylopyranoside, specific SAR studies are not abundant in the available literature. However, broader principles from related compounds can provide insights.
The presence and nature of the sugar moiety are critical determinants of activity. The glycosidic linkage at the 3-position, as seen in taxifolin 3-O-beta-D-xylopyranoside, is a common feature among many flavonoids. This glycosylation generally increases water solubility but can also impact how the molecule interacts with cellular targets. For instance, the sugar moiety can influence the ability of the flavonoid to be transported across cell membranes and may affect its interaction with enzymes and receptors.
The stereochemistry of the taxifolin backbone is also crucial. The specific three-dimensional arrangement of atoms around the chiral centers in the C-ring influences the molecule's interaction with biological systems. As demonstrated by the differing activities of the (2R,3R) and (2S,3S) forms of taxifolin 3-O-arabinoside, even subtle changes in stereoisomerism can lead to significant differences in biological function. nih.gov
Furthermore, the antioxidant activity of flavonoids is often linked to the presence of hydroxyl groups on the B-ring, particularly the catechol (3',4'-dihydroxy) moiety, which is present in taxifolin. mdpi.com The ability to donate a hydrogen atom and delocalize the resulting radical is key to their free radical scavenging properties. The addition of the xyloside group at the 3-position may modulate this antioxidant capacity, although detailed studies on this specific interaction for taxifolin 3-O-beta-D-xylopyranoside are limited.
Research Models and Methodological Approaches in the Investigation of Taxifolin 3 O Beta D Xylopyranoside
In Vitro Cell Culture Models
In vitro cell culture systems are fundamental tools for investigating the cellular and molecular effects of Taxifolin (B1681242) 3-O-beta-D-xylopyranoside. These models allow for controlled experiments to assess its impact on various cell types and disease-relevant processes.
Immortalized Cell Lines (e.g., RAW264.7, HEK-293)
Immortalized cell lines serve as workhorses in biomedical research, offering a consistent and reproducible system for initial screening and mechanistic studies.
RAW264.7: This murine macrophage-like cell line is extensively used to study inflammation. Research has shown that the aglycone of Taxifolin 3-O-beta-D-xylopyranoside, taxifolin, can significantly alleviate inflammatory damage in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov It has been observed to reduce the levels of pro-inflammatory mediators. nih.gov Specifically, taxifolin was found to decrease the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), vascular endothelial growth factor (VEGF), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW264.7 cells. nih.gov
HEK-293: Human Embryonic Kidney 293 (HEK-293) cells are a versatile and commonly used cell line in drug development and molecular biology research. Studies have utilized HEK-293 cells to evaluate the general cytotoxicity of compounds. For instance, the anticancer activity of taxifolin and its methylated derivatives was assessed in both colon cancer (HCT-116) and noncancerous HEK-293 cell lines. nih.gov This comparative approach helps to determine the selectivity of a compound for cancer cells over normal cells. nih.gov
Cancer Cell Lines (e.g., HCT-116, A549, H1975, Human Prostate Cancer Cells, Osteosarcoma Cell Lines)
A primary focus of research on Taxifolin 3-O-beta-D-xylopyranoside and its aglycone, taxifolin, is their potential as anticancer agents. Various cancer cell lines are employed to investigate their efficacy against different types of malignancies.
HCT-116: This human colorectal carcinoma cell line is a well-established model for studying colon cancer. Research has demonstrated that taxifolin induces cytotoxicity in HCT-116 cells. researchgate.net Further investigations have shown that taxifolin and its derivatives can reduce the viability of HCT-116 cells, inducing apoptotic features like chromatin condensation and nuclear shrinkage. nih.gov
A549 and H1975: These are human lung adenocarcinoma cell lines. Studies have revealed that taxifolin can inhibit the viability, stem-like properties, and epithelial-mesenchymal transition (EMT) in both A549 and H1975 cells. nih.govresearchgate.net The compound has been shown to suppress sphere formation and decrease the expression of stemness markers. nih.gov
Human Prostate Cancer Cells: The potential of taxifolin and related compounds in treating prostate cancer is also under investigation, although specific studies on Taxifolin 3-O-beta-D-xylopyranoside in this context are less common.
Osteosarcoma Cell Lines: Taxifolin has been shown to exhibit anti-cancer effects on human osteosarcoma cell lines, such as U2OS and Saos-2. nih.govyalma.ru It has been found to inhibit proliferation, diminish colony formation, and promote G1 cell cycle arrest and apoptosis in these cells. nih.govyalma.ru
Specific Disease Models in Cell Culture (e.g., LPS-induced Inflammation Models, APP-expressing Cell Lines)
To mimic specific disease states in a laboratory setting, researchers utilize specialized cell culture models.
LPS-induced Inflammation Models: As mentioned earlier, lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages (e.g., RAW264.7) and keratinocytes (e.g., HaCaT). nih.govresearchgate.net These models are crucial for studying the anti-inflammatory properties of compounds like taxifolin. nih.govresearchgate.net Studies have shown that taxifolin can attenuate the inflammatory response triggered by LPS. nih.govresearchgate.net
APP-expressing Cell Lines: The amyloid precursor protein (APP) is central to the pathology of Alzheimer's disease. Cell lines that overexpress APP, such as transfected SH-SY5Y or SN56 cells, are used to model aspects of this neurodegenerative disease. nih.gov While direct studies on Taxifolin 3-O-beta-D-xylopyranoside in these specific models are not widely reported, the known neuroprotective effects of flavonoids suggest this as a potential area of future investigation. The expression of APP has been examined in various cell lines, including olfactory neuroblasts and transfected 293 cells, to understand its processing in different cellular contexts. nih.gov
In Silico Computational Approaches
In silico methods, which involve computer simulations and modeling, play an increasingly important role in drug discovery and mechanistic studies, complementing in vitro and in vivo research.
Molecular Docking Simulations for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to identify potential molecular targets for a compound and to understand the molecular basis of their interaction.
Studies have utilized molecular docking to investigate the interaction of taxifolin with various enzymes. For example, docking simulations have indicated that taxifolin can interact with α-glucosidase and α-amylase through hydrogen bonds and π-π stacking. nih.gov In the context of inflammation, in silico analysis has suggested that taxifolin can form a stable combination with proteins in the MAPK signaling pathway. nih.gov
Pathway Analysis and Predictive Modeling
Pathway analysis is a computational method used to identify the biological pathways that are enriched in a list of genes or proteins, providing insights into the biological processes affected by a compound. Predictive modeling uses computational algorithms to predict the biological activity or properties of a compound.
Research on taxifolin has involved pathway analysis to elucidate its mechanism of action. For instance, studies have suggested that the anti-inflammatory effects of taxifolin in RAW264.7 cells may involve the suppression of the MAPK signaling pathway. nih.gov In cancer research, the inhibitory effects of taxifolin on lung cancer cell stemness have been linked to the PI3K and Wnt signaling pathways. nih.gov Metabolomics studies coupled with pathway analysis have also been used to understand the effects of taxifolin on disease models, such as renal fibrosis. nih.gov
Density Functional Theory (DFT) Studies for Molecular Properties
DFT calculations are typically employed to optimize the molecular geometry of the compound, revealing bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the three-dimensional structure and conformational preferences of the molecule. For flavonoids, the planarity of the chromone (B188151) ring system and the orientation of the B-ring relative to the C-ring are key determinants of their chemical behavior. The addition of a xylopyranoside moiety at the 3-O position introduces additional complexity and conformational flexibility, which would be a key focus of any DFT investigation.
A significant aspect of DFT studies on flavonoids is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, a key feature in antioxidant activity, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity. In studies of the aglycone taxifolin, DFT calculations have been used to determine these orbital energies and compare them with other flavonoids like quercetin (B1663063), providing insights into their relative antioxidant potential. biointerfaceresearch.com For instance, one study reported a dipole moment of 3.99 Debye and a bandgap offset of 2.98 eV for taxifolin, suggesting its potential application in electronic devices. biointerfaceresearch.comscirp.org
Furthermore, DFT can be used to calculate various molecular properties that are predictive of a compound's behavior. These include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and helps identify sites susceptible to electrophilic or nucleophilic attack. For flavonoids, the MEP is useful for understanding interactions with biological targets. Other calculated properties often include ionization potential, electron affinity, chemical hardness, and softness, which further characterize the reactivity of the molecule.
Computed Molecular Properties of Taxifolin 3-O-beta-D-xylopyranoside
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₀O₁₁ | PubChem nih.gov |
| Molecular Weight | 436.4 g/mol | PubChem nih.gov |
| Exact Mass | 436.10056145 Da | PubChem nih.gov |
| XLogP3 | -2.1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 7 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 11 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
| Polar Surface Area | 186 Ų | PubChem nih.gov |
| Heavy Atom Count | 31 | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
| Complexity | 647 | PubChem nih.gov |
The glycosylation at the 3-O position is known to alter the physicochemical properties of the parent aglycone. A DFT study would be invaluable in quantifying the electronic effects of the xylopyranoside group on the taxifolin backbone. It is hypothesized that the sugar moiety could influence the electron distribution across the molecule, potentially affecting the bond dissociation energies of the phenolic hydroxyl groups, which are critical for the antioxidant activity of flavonoids.
Q & A
Q. How is Taxifolin 3-O-β-D-Xylopyranoside structurally characterized and validated in plant or synthetic extracts?
To confirm the identity and purity of Taxifolin 3-O-β-D-xylopyranoside, researchers employ chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is used for separation and molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C-NMR) resolves the glycosidic linkage and xylopyranoside moiety configuration. For synthetic samples, metabolic engineering platforms (e.g., Yarrowia lipolytica) require validation via intermediate metabolite profiling (e.g., eriodictyol, dihydrokaempferol) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Q. What standardized in vitro assays are used to evaluate the antioxidant capacity of Taxifolin 3-O-β-D-Xylopyranoside?
Common assays include:
- DPPH/ABTS Radical Scavenging : Measures free radical neutralization via spectrophotometric quantification of reduced radicals.
- Malondialdehyde (MDA) Assay : Quantifies lipid peroxidation in oxidative stress models (e.g., rat skeletal muscle exposed to sunitinib) .
- Glutathione (GSH) and Superoxide Dismutase (SOD) Activity : Assess endogenous antioxidant defenses using enzymatic kits. Statistical validation via ANOVA or Kruskal-Wallis tests ensures significance (p < 0.05) .
Q. How is the antibacterial activity of Taxifolin 3-O-β-D-Xylopyranoside tested against resistant pathogens?
Researchers use:
- Broth Microdilution : Determines minimum inhibitory concentration (MIC) against vancomycin-resistant S. aureus (VRSA) in Mueller-Hinton broth.
- Biofilm Inhibition Assays : Quantify biofilm biomass reduction using resazurin-based viability staining .
- Zone of Inhibition Testing : Compares agar diffusion results to standard antibiotics (e.g., vancomycin) .
Advanced Research Questions
Q. What experimental strategies elucidate the impact of the xylopyranoside moiety on Taxifolin’s pharmacokinetics and bioactivity?
- Comparative Pharmacokinetics : Administer Taxifolin and its xylopyranoside derivative in rodent models, measuring plasma concentrations via LC-MS to assess bioavailability differences.
- Structure-Activity Relationship (SAR) Studies : Use molecular docking to compare binding affinities of Taxifolin and its glycoside to targets (e.g., HIF-1α in pancreatic cancer) .
- Enzymatic Hydrolysis Assays : Incubate the compound with β-xylosidases to study metabolic stability in simulated intestinal fluid .
Q. How can network pharmacology and transcriptomic analysis identify mechanistic pathways for Taxifolin 3-O-β-D-Xylopyranoside in neuroprotection?
- Target Prediction : Upload the compound’s 3D structure to PharmMapper for pharmacophore screening against disease-related databases (e.g., GeneCards for Alzheimer’s targets like β-amyloid) .
- Transcriptomic Profiling : Perform RNA-seq on whole blood or brain tissue post-treatment to identify differentially expressed genes (DEGs). Enrichment analysis (e.g., GO, KEGG) reveals pathways like "foreign substance removal" or "innate immune response" .
- In Vivo Validation : Use transgenic mouse models of cerebral amyloid angiopathy (CAA) to quantify Aβ oligomer reduction via immunohistochemistry .
Q. What integrated approaches resolve contradictions in dose-dependent effects of Taxifolin derivatives across studies?
- Meta-Analysis : Pool data from multiple studies (e.g., antibacterial MICs, apoptosis IC50 values) to identify consensus effective concentrations.
- Sensitivity Analysis : Apply flux variability analysis (FVA) in genome-scale metabolic models (GSM) to optimize biosynthetic pathways and reduce yield inconsistencies .
- In Silico Simulations : Use Pareto frontier analysis to balance trade-offs (e.g., antioxidant efficacy vs. cytotoxicity) .
Methodological Considerations
Q. How should researchers design experiments to assess synergistic effects of Taxifolin 3-O-β-D-Xylopyranoside with other polyphenols?
- Fractional Inhibitory Concentration (FIC) Index : Combine sub-MIC doses with synergistic agents (e.g., quercetin glycosides) in checkerboard assays .
- Transcriptomic Co-Expression Networks : Use weighted gene co-expression network analysis (WGCNA) to identify modules enriched in synergistic pathways (e.g., HIF-1 signaling) .
Q. What statistical methods are critical for validating Taxifolin 3-O-β-D-Xylopyranoside’s anti-fatigue effects in human trials?
- Mixed-Effects Models : Account for inter-individual variability in cognitive-motor tasks (e.g., Serial 7s test) .
- False Discovery Rate (FDR) Correction : Adjust p-values for multiple comparisons in transcriptomic datasets (e.g., RNA-seq) .
Data Contradictions and Validation
- Antibacterial Dose-Response Variability : Discrepancies in zone of inhibition sizes between studies may arise from differences in bacterial strains or taxifolin purity. Standardize protocols using CLSI guidelines .
- Neuroprotective Mechanisms : While in vitro studies highlight Aβ disaggregation, in vivo results may vary due to blood-brain barrier permeability. Validate using pharmacokinetic-pharmacodynamic (PK-PD) modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
